3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a chemical compound with the molecular formula C7H12N4·2HCl. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 3-methyl-1,2,4-triazol-5-amine with a suitable pyridine derivative in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the production of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride typically involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is utilized to study its biological activity and potential therapeutic effects. It has been investigated for its role in modulating biological pathways and its potential as a lead compound in drug discovery.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride
6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride
Uniqueness: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is unique in its structural features and biological activity compared to its analogs
Properties
CAS No. |
2613386-83-5 |
---|---|
Molecular Formula |
C7H10Cl2N4 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.